molecular formula C16H13ClN2O3 B5706076 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5706076
M. Wt: 316.74 g/mol
InChI Key: MEBPFUBVYKYRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDDO or RTA 402 and belongs to the class of synthetic triterpenoids.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is complex and involves multiple pathways. This compound acts as an activator of the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to activate the AMPK pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In inflammation and autoimmune diseases, this compound has been shown to reduce inflammation and oxidative stress. In metabolic disorders, this compound has been shown to improve insulin sensitivity, reduce lipid accumulation, and promote weight loss.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high purity, reproducibility, and scalability. This compound is also stable under various conditions and can be easily synthesized in large quantities. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of dosing and administration.

Future Directions

There are several future directions for the study of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential applications in cancer therapy, including combination therapy with other drugs. Another direction is to study its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further research is needed to optimize the dosing and administration of this compound for various applications and to investigate its potential toxicity in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for reproducibility and scalability, and its mechanism of action involves multiple pathways. The biochemical and physiological effects of this compound are diverse and depend on the specific application. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that could lead to significant advancements in biomedical research.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzonitrile, 3,4-dimethoxybenzaldehyde, and ethyl diazoacetate in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In biomedical research, this compound has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. It has also been studied for its neuroprotective and anti-aging properties. In addition, this compound has shown potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBPFUBVYKYRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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